Serricornin
Overview
Description
Synthesis Analysis
The synthesis of serricornin has been achieved through various methods. One efficient approach describes synthesizing serricornin in seven steps from readily available materials, highlighting key steps like enantioselective aldol reactions and stereoselective reductions (Ward, Jheengut, & Beye, 2006). Another method utilizes the SAMP/RAMP-hydrazone method to produce four different enantiopure and diastereomerically pure serricornins, showcasing the versatility of this approach (Job, Nagelsdiek, & Enders, 2000).
Molecular Structure Analysis
The molecular structure of serricornin, with three chiral carbons at C4, C6, and C7, allows for eight possible stereoisomers. Research into the stereochemistry of these isomers has confirmed the natural serricornin's absolute structure as (4S, 6S, 7S) (Mochizuki, Chuman, Mori, Kohno, Kato, et al., 1984).
Chemical Reactions and Properties
Studies have detailed the chemical reactions and properties of serricornin, including its synthesis pathways and the reactivity of its isomers. The inhibitory action of the (4S,6S,7R)-isomer on the pheromonal activity of natural serricornin highlights the importance of stereochemistry in its biological activity (Mori, Mochizuki, Kohno, Chuman, Ohnishi, Watanabe, & Mori, 2005).
Scientific Research Applications
Insect Reproduction Studies : Serricornin is utilized to study its effects on insect reproduction, specifically in the context of the cigarette beetle (Fujita & Mori, 2001).
Understanding Beetle Biology : Researchers study serricornin to gain insights into the biology of cigarette beetles, exploring aspects like behavior and physiology (Miyashita et al., 1993).
Behavioral and Electroantennogram Studies : This pheromone is used in behavioral and electroantennogram studies of male cigarette beetles, helping to understand how these insects perceive and respond to chemical signals (Chuman et al., 1982).
Sexual Stimulation in Beetles : It plays a crucial role in the sexual stimulation and copulation processes of cigarette beetles, making it a vital component for studying their mating behaviors (Yang et al., 1989).
Pheromone Trap Development : Serricornin is used to develop pheromone traps for monitoring tobacco beetle and tobacco moth populations in stored tobacco warehouses, aiding in pest control efforts (Athanassiou et al., 2018).
Study of Behavioral Inhibitors : It also serves in researching non-natural behavioral inhibitors like SSR-serricornin, which influence the behavior of male cigarette beetles (Okada et al., 1992).
Chemical Synthesis and Stereochemistry : Researchers focus on the chemical synthesis of serricornin, its stereoisomers, and related compounds, which has implications for understanding the chemical ecology of cigarette beetles and related species (Chuman et al., 1981).
properties
IUPAC Name |
7-hydroxy-4,6-dimethylnonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKDTNYNLCQHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868148 | |
Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Serricornin | |
CAS RN |
72522-40-8 | |
Record name | Serricornin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.